molecular formula C27H28O12 B14761524 Ethyl 3,5-di-O-caffeoylquinate

Ethyl 3,5-di-O-caffeoylquinate

Cat. No.: B14761524
M. Wt: 544.5 g/mol
InChI Key: RVRNQEQEOJQOCP-MTGINRALSA-N
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Description

Overview of Caffeoylquinic Acids (CQAs) as Specialized Plant Metabolites

Caffeoylquinic acids (CQAs) represent a significant class of specialized plant metabolites formed through the esterification of caffeic acid and quinic acid. nih.gov These compounds are derived from the phenylpropanoid biosynthesis pathway and are widespread in the plant kingdom. nih.gov In plants, CQAs are believed to play a defensive role against various biotic and abiotic stresses. nih.gov

Humans regularly consume CQAs, often in milligram-to-gram quantities, through a diet rich in plant-based foods and beverages such as coffee, fruits, and vegetables. nih.govnih.gov These compounds are among the most abundant polyphenols and are recognized for their potential health benefits, primarily their antioxidant and anti-inflammatory properties. nih.govnih.gov

The structural diversity of CQAs is notable. Based on the number and position of caffeic acid moieties attached to the quinic acid core, they are categorized into monocaffeoylquinic acids (monoCQAs), dicaffeoylquinic acids (diCQAs), and even tri- and tetra-caffeoylquinic acids. nih.gov In total, 15 different combinations are possible. nih.gov Among these, 3-O-caffeoylquinic acid, commonly known as chlorogenic acid, is the most prevalent CQA found in plants. nih.gov The concentration and type of CQAs in a plant can vary significantly depending on factors like genetics, geographical location, storage conditions, and the specific part of the plant being analyzed. nih.gov

Significance of Di-O-caffeoylquinic Acids (DCQAs) in Phytochemistry Research

Di-O-caffeoylquinic acids (DCQAs) are a prominent subclass of CQAs characterized by a quinic acid core esterified with two caffeoyl groups. nih.gov There are six primary isomers of DCQAs, distinguished by the positions of the two caffeoyl groups: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA. nih.gov

DCQAs are subjects of significant interest in phytochemistry due to their presence in various medicinal plants, including species of Echinacea and Hedera helix, and their wide range of reported biological activities. nih.govresearchgate.net Pre-clinical research has explored their antioxidative, anti-inflammatory, antimicrobial, neuroprotective, and hepatoprotective effects. nih.govmedchemexpress.com For instance, studies have shown that DCQAs can trigger cellular mechanisms relevant to treating respiratory diseases by decreasing NF-κB activation and reducing oxidative stress. nih.gov

The biosynthesis of DCQAs is not yet completely understood, but it is thought to occur through the acylation of a monoCQA with another caffeoyl unit. nih.govnih.gov Research indicates that the specific arrangement of the caffeoyl groups on the quinic acid ring significantly influences the compound's biological activity. nih.govmdpi.com Studies comparing different isomers have found that those with adjacent caffeoyl groups (like 3,4- and 4,5-DCQA) can exhibit stronger antioxidant activity in chemical assays than non-adjacent isomers (like 3,5-DCQA). nih.govresearchgate.net

Specific Focus on Ethyl 3,5-di-O-caffeoylquinate within the DCQA Class

This compound is a specific derivative within the DCQA class. ontosight.ai Its chemical structure features a quinic acid backbone where the hydroxyl groups at the 3 and 5 positions are esterified with caffeic acid, and the carboxylic acid function of the quinic acid is esterified with ethanol (B145695), forming an ethyl ester. ontosight.ai

This compound is also referred to as ethyl-3,5-o-dicaffeoylquinate. ontosight.ai While much of the research focuses on the more common 3,5-di-O-caffeoylquinic acid and its methyl ester, the ethyl ester is a distinct chemical entity. ontosight.ainih.gov The presence of the ethyl group alters its chemical properties, such as its polarity and solubility, compared to its parent acid. ontosight.ai It can be isolated from plant sources, typically through extraction processes followed by chromatographic purification. ontosight.ai

Chemical Properties of this compound
PropertyValueSource
CAS Number143051-74-5 ambeed.com
Molecular FormulaC27H28O12 ambeed.com
Molecular Weight544.50 g/mol ambeed.com
SMILES CodeO[C@@]1(C(OCC)=O)CC@@HC(O)=C2)=O)C@HC@HC(O)=C3)=O)C1 ambeed.com

Research Landscape and Knowledge Gaps Pertaining to this compound

The research landscape for CQAs and DCQAs is active, with ongoing studies into their biosynthesis, bioactivity, and analytical characterization. nih.govnih.gov However, a persistent challenge in the field is the inconsistent nomenclature for different CQA isomers, which can complicate the comparison and validation of research findings. nih.govnih.gov

While the broader DCQA class has been studied for various biological effects, there are still knowledge gaps, particularly concerning comprehensive toxicological data. nih.gov Specifically for this compound, the available information is considerably more limited than for its parent compound, 3,5-di-O-caffeoylquinic acid, or the corresponding methyl ester. ontosight.ainih.gov

Current research provides basic chemical identification for the ethyl ester but lacks in-depth studies on its specific biological activities, natural abundance, and potential applications. ontosight.aiambeed.com A significant unanswered question is whether this compound is a naturally occurring plant metabolite or an artifact formed during extraction procedures that use ethanol as a solvent. Further investigation is required to isolate this compound from natural sources using non-ethanolic solvents to clarify its origin. Consequently, there is a clear need for more targeted research to fully elucidate the unique properties and potential of this compound. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O12

Molecular Weight

544.5 g/mol

IUPAC Name

ethyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C27H28O12/c1-2-37-26(35)27(36)13-21(38-23(32)9-5-15-3-7-17(28)19(30)11-15)25(34)22(14-27)39-24(33)10-6-16-4-8-18(29)20(31)12-16/h3-12,21-22,25,28-31,34,36H,2,13-14H2,1H3/b9-5+,10-6+/t21-,22-,25?,27?/m1/s1

InChI Key

RVRNQEQEOJQOCP-MTGINRALSA-N

Isomeric SMILES

CCOC(=O)C1(C[C@H](C([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O

Canonical SMILES

CCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Synthetic Strategies for Ethyl 3,5 Di O Caffeoylquinate and Its Analogues

Chemical Esterification Approaches

Chemical synthesis provides a direct route to caffeoylquinic acid derivatives, though often requiring multiple steps to navigate the challenges of regioselectivity on the polyhydroxylated quinic acid core.

Direct Esterification with Thionyl Chloride and Alcohols

A common and robust method for the synthesis of caffeic acid esters involves the activation of the carboxylic acid of caffeic acid by converting it into a more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂). The resulting caffeoyl chloride is a highly reactive intermediate that can then be esterified with an alcohol. In the context of Ethyl 3,5-di-O-caffeoylquinate, this strategy would involve the reaction of a pre-formed 3,5-di-O-caffeoylquinic acid with thionyl chloride, followed by the addition of ethanol (B145695).

However, a more frequent approach involves building the molecule sequentially. This often starts with converting protected caffeic acid into its acid chloride. For instance, caffeic acid's phenolic hydroxyl groups are first protected, commonly by acetylation, before reaction with thionyl chloride. The resulting di-O-acetyl-caffeoyl chloride can then be reacted with a suitably protected quinic acid derivative. eurjchem.comresearchgate.net This method is considered highly effective for forming the ester bond. eurjchem.comresearchgate.net For example, the synthesis of caffeic acid phenethyl ester (CAPE), an analogue, utilizes SOCl₂ as a catalyst for direct esterification, achieving a yield of 46%.

Esterification using Acetyl Chloride and Quinic Acid Derivatives

While acetyl chloride itself is not typically used as the primary esterifying agent in this context, acetyl groups play a crucial role as protecting groups. The phenolic hydroxyls on caffeic acid are labile and can interfere with esterification reactions. Therefore, they are often protected by acetylation, commonly using acetic anhydride. researchgate.net The resulting di-O-acetyl-caffeic acid can then be activated (e.g., by conversion to its acid chloride with thionyl chloride) and reacted with a quinic acid derivative. eurjchem.comresearchgate.net After the ester linkages are formed, the acetyl protecting groups are removed in a final deprotection step to yield the desired product. This protection-deprotection strategy is fundamental in multi-step syntheses to ensure that the reaction occurs at the intended positions.

Multi-step Synthetic Routes for Caffeoylquinic Acid Derivatives

The synthesis of specific caffeoylquinic acid isomers like 3,5-di-O-caffeoylquinate is complicated by the four available hydroxyl groups on the quinic acid core, including a sterically hindered tertiary alcohol. nih.gov Direct esterification of quinic acid with caffeic acid lacks site selectivity and is generally not a viable approach. nih.gov Consequently, successful syntheses rely on multi-step routes involving a series of protection and deprotection steps to control regioselectivity. nih.govresearchgate.net

A common strategy begins with the protection of the hydroxyl groups on quinic acid that are not intended for esterification. For example, the 1-carboxyl and the 4,5-hydroxyl groups of chlorogenic acid (5-O-caffeoylquinic acid) can be protected as a ketal derivative using 2,2-dimethoxypropane (B42991) (DMP), achieving yields as high as 87%. nih.gov Similarly, specific hydroxyls on quinic acid can be protected using reagents like tert-butyldimethylsilyl (TBS) chloride. eurjchem.comresearchgate.net

Once the quinic acid derivative with selectively exposed hydroxyl groups is prepared, it is reacted with a protected and activated caffeic acid derivative, such as di-O-acetyl-caffeoyl chloride. eurjchem.comresearchgate.net The first total synthesis of 3,5-O-dicaffeoylquinic acid was reported in a nine-step sequence, which underscores the complexity of these routes. researchgate.net Another intricate synthesis of 1,3,5-tri-O-caffeoylquinic acid highlights the challenges, reporting an 87% yield for an initial monocaffeoylation step, but a lower 66% yield for the subsequent biscaffeoylation. nih.gov The final stage of these syntheses always involves the removal of all protecting groups, often by acid hydrolysis, to yield the final product. eurjchem.comresearchgate.net

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods offer an alternative to purely chemical synthesis, often providing higher selectivity and milder reaction conditions, thereby avoiding the need for extensive protection and deprotection steps.

Enzymatic Transesterification for Caffeoylquinic Acid Production

Enzymatic transesterification is a prominent strategy for producing esters of caffeoylquinic acid. This method typically employs lipases, such as Candida antarctica lipase (B570770) B (CALB), as biocatalysts. One approach involves a two-step reaction: first, a simple alkyl ester of the caffeoylquinic acid (e.g., methyl chlorogenate) is synthesized chemically. This intermediate is then subjected to enzymatic transesterification with a desired alcohol. This two-step process can be more efficient than direct enzymatic esterification, partly due to the better solubility of the intermediate and easier removal of the alcohol byproduct (e.g., methanol) compared to water.

A chemoenzymatic synthesis of CAPE was developed starting from chlorogenic acid extracted from coffee beans. The process involved chemical steps to create a diacetate precursor, followed by a final, selective deprotection via CALB-mediated transesterification to yield the final product in a total yield of 31% over five steps. This highlights the utility of enzymes in performing specific transformations on complex molecules that can be challenging to achieve with conventional chemical methods.

Comparison of Synthetic Yields and Selectivity

Below is a table summarizing reported yields for various synthetic strategies for caffeoylquinic acid derivatives.

Product/Intermediate Synthetic Strategy Key Reagents/Enzyme Reported Yield Reference
Methyl 3,4-o-isopropylidene-5-diacetylcaffeoyl quinateChemical SynthesisDiacetyl caffeoyl chloride, protected quinic acid75% researchgate.net
Chlorogenic acid ketal derivativeChemical Synthesis (Protection)Dimethyoxypropane (DMP)87% nih.gov
1-Caffeoylquinic acidMulti-step Chemical SynthesisProtected quinic acid41% (overall) researchgate.net
4-Caffeoylquinic acidMulti-step Chemical SynthesisProtected quinic acid36% (overall) researchgate.net
5-Caffeoylquinic acidMulti-step Chemical SynthesisProtected quinic acid60% (overall) researchgate.net
Biscaffeoylated quinic acid intermediateMulti-step Chemical SynthesisDCC, DMAP66% nih.gov
Fatty esters of 5-caffeoyl quinic acidEnzymatic EsterificationCandida antarctica lipase40-75%
Caffeic acid phenethyl ester (CAPE)Chemoenzymatic SynthesisCandida antarctica lipase B31% (overall)

Advanced Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei. For Ethyl 3,5-di-O-caffeoylquinate, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. nih.govnih.gov

The structural elucidation of this compound begins with 1D NMR experiments, including ¹H and ¹³C NMR. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

While 1D NMR provides a foundational overview, the complexity of the this compound molecule, with its overlapping signals in the quinic acid moiety, necessitates the use of 2D NMR techniques for complete structural assignment. nih.gov These experiments reveal correlations between nuclei, allowing for the piecing together of the molecular structure. weebly.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the quinic acid ring and the vinyl groups of the caffeoyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals of the quinic acid and caffeoyl groups based on their known proton chemical shifts.

Correlations between H-3 and H-5 of the quinic acid ring and the carbonyl carbons of the two caffeoyl groups.

Correlations from the methylene protons (-CH₂-) of the ethyl group to the carboxyl carbon (C-1) of the quinic acid moiety.

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure. weebly.com

The precise chemical shifts (δ) and coupling constants (J) observed in the NMR spectra are diagnostic of the chemical environment of each nucleus. ubc.canih.gov

Chemical Shifts (δ):

Aromatic and Vinylic Protons: The protons on the two caffeoyl groups appear in the downfield region of the ¹H NMR spectrum. The aromatic protons typically resonate between δ 6.8 and 7.2 ppm, while the trans-vinylic protons (H-7' and H-8') exhibit characteristic doublets around δ 6.3 and 7.6 ppm. libretexts.org

Quinic Acid Protons: The protons on the quinic acid core resonate in the region of δ 2.0 to 5.5 ppm. The signals for H-3 and H-5 are shifted significantly downfield (to ~δ 5.4 ppm) compared to unsubstituted quinic acid, which is a direct consequence of the deshielding effect of the attached caffeoyl ester groups.

Ethyl Group Protons: The ethyl ester group gives rise to two distinct signals: a quartet around δ 4.1 ppm for the methylene protons (-O-CH₂-) and a triplet around δ 1.2 ppm for the methyl protons (-CH₃).

Coupling Constants (J): The magnitude of the J-coupling constant between two protons provides valuable information about the number of intervening bonds and their dihedral angle. oregonstate.edu

Vinylic Protons: The large coupling constant (J ≈ 15.9 Hz) between the vinylic protons of the caffeoyl groups confirms their trans configuration. libretexts.org

Quinic Acid Protons: The coupling constants between the protons on the quinic acid ring are crucial for determining their relative stereochemistry (axial vs. equatorial positions). Large J-values (8-10 Hz) are typically observed for axial-axial couplings, while smaller values are characteristic of axial-equatorial and equatorial-equatorial couplings.

The following tables provide representative ¹H and ¹³C NMR data for the core 3,5-di-O-caffeoylquinic acid structure, upon which the ethyl ester is based.

Table 1: ¹H NMR Spectral Data for the 3,5-di-O-caffeoylquinic Acid Moiety

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.20 - 2.35m-
35.42m-
44.20br s-
55.39m-
62.20 - 2.35m-
2' (Aromatic)7.08d2.0
5' (Aromatic)6.98d8.2
6' (Aromatic)6.91dd8.2, 2.0
7' (Vinyl)7.60d15.9
8' (Vinyl)6.31d15.9

Table 2: ¹³C NMR Spectral Data for the 3,5-di-O-caffeoylquinic Acid Moiety

PositionChemical Shift (δ, ppm)
1 (C=O)175.0
237.5
372.0
470.5
571.8
635.0
1' (Aromatic)127.0
2' (Aromatic)115.0
3' (Aromatic)146.0
4' (Aromatic)149.0
5' (Aromatic)116.0
6' (Aromatic)122.5
7' (Vinyl)147.0
8' (Vinyl)114.5
9' (C=O)167.0

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally fragile molecules like this compound without causing significant fragmentation. nih.gov In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (molecular formula C₂₇H₂₈O₁₂, molecular weight 544.5 g/mol ), the expected ions would be:

[M+H]⁺ at m/z 545.15

[M-H]⁻ at m/z 543.15

The detection of these molecular ions provides a rapid and accurate determination of the compound's molecular weight. biocrick.com

High-Resolution Accurate Mass Spectrometry (HRAMS) measures the m/z ratio with very high precision, typically to within a few parts per million (ppm). azolifesciences.com This accuracy allows for the unambiguous determination of a compound's elemental formula. For example, HRAMS can easily distinguish this compound (C₂₇H₂₈O₁₂) from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is fundamental for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. azolifesciences.com

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (precursor ion) selected in the first mass analyzer is subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. mdpi.comd-nb.info The analysis of these product ions provides valuable structural information. researchgate.net

The fragmentation of dicaffeoylquinic acid derivatives is well-characterized. researchgate.netnih.gov For this compound ([M-H]⁻ at m/z 543.15), the MS/MS spectrum would be expected to show characteristic losses:

Loss of a caffeoyl moiety (162 Da): A major fragmentation pathway involves the cleavage of one of the ester bonds, resulting in the loss of a caffeoyl group to produce a product ion at m/z 381.1.

Formation of the caffeic acid anion: Cleavage can also result in the formation of the deprotonated caffeic acid ion at m/z 179.0.

Subsequent fragmentation: The caffeic acid ion can undergo further fragmentation, such as the loss of CO₂ (44 Da), to produce an ion at m/z 135.0.

The specific fragmentation pattern serves as a structural fingerprint, allowing for the differentiation between isomers (e.g., 3,5- vs. 4,5-dicaffeoylquinates) and confirming the presence and location of the caffeoyl groups. researchgate.netresearchgate.net

Table 3: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss / Fragment Structure
543.15381.10[M-H-Caffeoyl]⁻
543.15179.03[Caffeic acid-H]⁻
179.03135.04[Caffeic acid-H-CO₂]⁻

Chromatographic-Mass Spectrometric Coupling Techniques

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of phenolic compounds like this compound. This hyphenated technique allows for the separation of individual components from complex mixtures, followed by their ionization and mass analysis, providing both molecular weight and structural information.

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC-MS/MS, UPLC-PIS/MS)

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, leading to significantly improved resolution, sensitivity, and speed of analysis compared to conventional High-Performance Liquid Chromatography (HPLC). When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly selective and sensitive platform for the targeted analysis of specific compounds.

In the context of dicaffeoylquinic acid derivatives, the parent compounds of this compound, UPLC-MS/MS is instrumental in their identification and quantification. The fragmentation behavior of dicaffeoylquinic acids (diCQAs) has been extensively studied. nih.gov For instance, the fragmentation of the [M-H]⁻ ion of 3,5-di-O-caffeoylquinic acid in electrospray ionization (ESI) mode typically involves the neutral loss of a caffeoyl residue to produce a fragment ion at m/z 353. Further fragmentation can lead to ions corresponding to deprotonated quinic acid (m/z 191) and caffeic acid (m/z 179), as well as a dehydrated quinic acid ion (m/z 173). mdpi.com The relative abundance of these fragment ions can aid in the differentiation of isomers. mdpi.com

While specific UPLC-MS/MS data for this compound is not extensively available in the public domain, the fragmentation patterns can be predicted based on the behavior of its parent acid. The ethyl ester would be expected to show a precursor ion corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of the ethyl group, followed by fragmentation pathways similar to those of 3,5-di-O-caffeoylquinic acid.

The following table summarizes the characteristic MS/MS fragment ions observed for 3,5-di-O-caffeoylquinic acid, which are relevant for the analysis of its ethyl ester derivative.

Precursor Ion (m/z)Fragment Ion (m/z)Description
515 ([M-H]⁻)353Loss of a caffeoyl residue
515 ([M-H]⁻)191Deprotonated quinic acid
515 ([M-H]⁻)179Deprotonated caffeic acid
515 ([M-H]⁻)173Dehydrated quinic acid

This table is based on the fragmentation of the parent compound, 3,5-di-O-caffeoylquinic acid, and is illustrative of the expected fragmentation for its ethyl ester.

Information on the application of UPLC-PIS/MS (Product Ion Scan) for the specific analysis of this compound is limited in currently available research.

Ultra-High Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) offers exceptional mass accuracy and resolution, enabling the determination of elemental compositions and facilitating the identification of unknown compounds. This technique is particularly valuable for distinguishing between isobaric compounds, which have the same nominal mass but different elemental formulas.

For the analysis of dicaffeoylquinic acid isomers, UHPLC-HRMS provides the high-resolution data necessary to confirm their elemental composition and to study their fragmentation patterns in detail. frontiersin.org The high mass accuracy of HRMS allows for the confident assignment of fragment ions, which is crucial for structural elucidation.

While specific UHPLC-HRMS studies on this compound are not readily found in the literature, the application of this technique to its parent compounds demonstrates its potential. A UHPLC-HRMS analysis of this compound would be expected to yield a high-resolution mass spectrum of the precursor ion, confirming its elemental composition. The subsequent MS/MS analysis would provide high-accuracy fragment ion data, allowing for the unambiguous identification of the fragmentation products and confirming the structure of the molecule.

The table below illustrates the type of high-resolution mass data that would be obtained from a UHPLC-HRMS analysis of 3,5-di-O-caffeoylquinic acid, the parent compound.

Ion TypeTheoretical m/zMeasured m/zMass Error (ppm)
[M-H]⁻515.1195--
C₁₆H₁₇O₉⁻353.0878--
C₇H₁₁O₆⁻191.0561--

This table is illustrative and based on the parent compound. The "Measured m/z" and "Mass Error" columns would be populated with experimental data.

Challenges in Isomer Identification and Quantification

A significant challenge in the analysis of this compound is its differentiation from other dicaffeoylquinic acid ethyl ester isomers. These isomers share the same molecular weight and often exhibit similar chromatographic and mass spectrometric behavior, making their individual identification and quantification complex.

The fragmentation patterns of diCQA isomers can be very similar, with the main differences often being the relative intensities of the fragment ions. nih.govnih.gov For example, the ease of removal of the caffeoyl residue during fragmentation varies between isomers, with the order being approximately 1≈5 > 3 > 4 for the free acids. nih.gov This subtle difference in fragmentation efficiency can be exploited for isomer differentiation, but it requires careful optimization of MS/MS conditions and sophisticated data analysis.

Chromatographic separation is another critical aspect. While UPLC and UHPLC offer high resolving power, achieving baseline separation of all diCQA ethyl ester isomers can be challenging due to their similar polarities. nih.gov Co-elution of isomers can lead to inaccurate quantification and misidentification. Therefore, the development of highly selective chromatographic methods is essential.

Furthermore, the lack of commercially available analytical standards for all isomers of dicaffeoylquinic acid ethyl esters poses a significant obstacle to their accurate quantification. nih.gov Without individual standards, quantification often relies on the use of a single available standard, which can lead to inaccuracies due to differences in ionization efficiency and detector response between isomers.

Biosynthesis Pathways of Caffeoylquinic Acids

Shikimic Acid Pathway as a Precursor Route

The foundation for the biosynthesis of caffeoylquinic acids is the shikimic acid pathway, a central metabolic route in plants, fungi, and bacteria responsible for the production of aromatic amino acids and other key aromatic compounds. nih.govresearchgate.netyoutube.com This pathway is absent in animals, making its products essential dietary components. youtube.com The process begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). researchgate.netoxfordsciencetrove.com Through a seven-step enzymatic sequence, this pathway yields chorismic acid, a critical branch-point intermediate. researchgate.net Chorismic acid serves as the direct precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. researchgate.netoxfordsciencetrove.com Phenylalanine, in particular, is the primary starting point for the phenylpropanoid pathway, which ultimately leads to the synthesis of caffeic acid. nih.gov

The conversion of L-phenylalanine to caffeic acid is a multi-step process within the broader phenylpropanoid pathway. nih.gov The initial step involves the deamination of phenylalanine by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid. nih.govyoutube.com Subsequently, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the C4 position to yield p-coumaric acid. nih.govresearchgate.net

From p-coumaric acid, the pathway can proceed via several routes to form caffeic acid. mdpi.com One major route involves the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA, by the enzyme 4-Coumarate:CoA Ligase (4CL) . nih.gov This activated intermediate is a crucial branch point for the synthesis of various phenolic compounds. nih.gov The p-coumaroyl moiety, often esterified to quinic acid or shikimic acid, is then hydroxylated at the 3' position by p-Coumaroyl Ester 3′-Hydroxylase (C3′H) to produce the caffeoyl ester. nih.govresearchgate.net Alternatively, p-coumaric acid can be directly hydroxylated to caffeic acid by a peroxidase-type p-coumaric acid 3-hydroxylase (C3H). nih.gov

Quinic Acid Biosynthesis and Esterification

Quinic acid, the other core component of CQAs, is also a product derived from the shikimic acid pathway. wikipedia.org Specifically, it is synthesized from 3-dehydroquinate, an early intermediate in the pathway, through the action of the enzyme Quinate Dehydrogenase . nih.gov

The esterification process, which links quinic acid to a hydroxycinnamoyl acid like caffeic acid, is the final key step in CQA formation. This is primarily catalyzed by acyltransferase enzymes that utilize an activated hydroxycinnamoyl-CoA thioester, such as caffeoyl-CoA or p-coumaroyl-CoA. nih.gov The transfer of the acyl group to one of the hydroxyl groups on the quinic acid ring forms the ester bond, resulting in a monocaffeoylquinic acid. nih.govnih.gov Dicaffeoylquinic acids, such as 3,5-di-O-caffeoylquinate, can be formed through subsequent acylation reactions, where a mono-CQA acts as the acyl acceptor for another activated caffeoyl group. nih.gov Some enzymes, like specific HQTs, can catalyze this second esterification. nih.gov

Key Enzymes in Caffeoylquinic Acid Formation

Several key enzymes orchestrate the biosynthesis of caffeoylquinic acids, with their activities dictating the specific isomers and concentrations produced in different plant species and tissues.

HQT is a pivotal enzyme that catalyzes the transfer of a hydroxycinnamoyl group from its CoA thioester (e.g., caffeoyl-CoA or p-coumaroyl-CoA) to the hydroxyl group of quinic acid. researchgate.netnih.govresearchgate.net This reaction is a direct and efficient route for the synthesis of chlorogenic acid (3-O-caffeoylquinic acid) and its isomers. nih.govresearchgate.net HQT enzymes from various plants, such as artichoke and tomato, have been characterized and show a strong preference for quinic acid as the acyl acceptor over shikimic acid. nih.gov Notably, some HQT enzymes are also capable of synthesizing dicaffeoylquinic acids. nih.gov For instance, the HQT from tomato can produce 3,5-di-O-caffeoylquinate by using a mono-CQA (like 3-CQA) as a substrate and caffeoyl-CoA as the acyl donor. nih.gov

In some plant species, an alternative pathway for CQA synthesis exists that does not rely on CoA-activated thioesters. researchgate.net This route utilizes hydroxycinnamoyl-D-glucose esters as the acyl donor. The enzyme Hydroxycinnamoyl D-glucose: Quinate Hydroxycinnamoyl Transferase (HCGQT) facilitates the transfer of the hydroxycinnamoyl group from glucose to quinic acid. researchgate.netnih.gov This pathway represents a different strategy for activating and transferring hydroxycinnamic acids for esterification. researchgate.net

p-Coumaroyl Ester 3′-Hydroxylase (C3′H) is a crucial cytochrome P450 enzyme (CYP98 family) that introduces the hydroxyl group at the 3' position of the aromatic ring of a p-coumaroyl ester, thereby converting it into a caffeoyl ester. nih.govnih.gov This hydroxylation step can occur after the p-coumaroyl group has been esterified to quinic acid. researchgate.net In this pathway, HQT or HCT first forms p-coumaroyl-quinate, which then serves as a substrate for C3'H to be hydroxylated into a caffeoylquinate like chlorogenic acid. researchgate.netnih.govresearchgate.net The efficiency with which C3'H can metabolize p-coumaroyl quinate versus p-coumaroyl shikimate varies between different plant species and enzyme isoforms. nih.govresearchgate.net

GDSL Lipase-like Enzymes and BAHD Acyltransferases

The biosynthesis of caffeoylquinic acids (CQAs), including the di-caffeoyl esters that form the backbone of Ethyl 3,5-di-O-caffeoylquinate, is a complex process catalyzed by specific enzyme families. The BAHD acyltransferase and the GDSL lipase-like enzyme families are central to the formation of these compounds in plants.

The BAHD acyltransferase family is named after four of its earliest discovered members: benzylalcohol O-acetyltransferase, anthocyanin O-hydroxycinnamoyltransferase, anthranilate N-hydroxycinnamoyl/benzoyltransferase, and deacetylvindoline (B137571) 4-O-acetyltransferase. mdpi.com Enzymes in this superfamily are pivotal in the synthesis of various plant secondary metabolites, including CQAs. nih.govfrontiersin.orgnih.gov They characteristically use coenzyme A (CoA)-activated acyl donors, such as caffeoyl-CoA, and transfer the acyl group to an acceptor molecule. mdpi.com

Key BAHD enzymes in CQA biosynthesis are hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) and hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). mdpi.comfrontiersin.org While both can catalyze the esterification of quinic acid with a hydroxycinnamoyl-CoA, HQT shows a significantly higher affinity for quinic acid, whereas HCT prefers shikimic acid. frontiersin.orgnih.gov The HQT-mediated pathway is considered a primary route for chlorogenic acid (5-CQA) production in many plants, including tomato and artichoke. frontiersin.org Furthermore, some HQT enzymes possess a secondary transferase activity that can produce dicaffeoylquinic acids (diCQAs) by transferring a second caffeoyl group to a mono-caffeoylquinic acid molecule. frontiersin.org For instance, studies in globe artichoke (Cynara cardunculus var. scolymus) have identified multiple HQT-like enzymes that, when overexpressed, lead to a significant increase in both mono- and diCQAs. frontiersin.orgnih.gov

More recently, a novel enzymatic pathway involving GDSL lipase-like enzymes has been identified for the synthesis of diCQAs. These enzymes, part of the SGNH hydrolase superfamily, are distinct from the classic lipolytic enzymes and possess a flexible catalytic site. nih.govebi.ac.uk A significant discovery was the identification of an isochlorogenic acid synthase (IbICS) from sweet potato (Ipomoea batatas), which is a GDSL lipase-like enzyme. researchgate.net This enzyme efficiently catalyzes the synthesis of 3,5-di-O-caffeoylquinic acid directly from two molecules of 3-O-caffeoylquinic acid, demonstrating a different and highly efficient mechanism for diCQA formation compared to the BAHD acyltransferases. researchgate.net

Table 1: Key Enzymes in Caffeoylquinic Acid Biosynthesis

Enzyme Family Specific Enzyme Function Plant Source Example Citations
BAHD Acyltransferases HQT (Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase) Catalyzes esterification of quinic acid with caffeoyl-CoA to form mono-CQAs; can also synthesize di-CQAs. Cynara cardunculus (Artichoke), Solanum lycopersicum (Tomato) nih.govfrontiersin.orgnih.govfrontiersin.org
BAHD Acyltransferases HCT (Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase) Primarily catalyzes esterification of shikimic acid but can also use quinic acid as an acceptor, contributing to CQA pool. Coffea canephora (Coffee), Solanum lycopersicum (Tomato) frontiersin.orgnih.govnih.gov
GDSL Lipase-like IbICS (Isochlorogenic acid synthase) Catalyzes the synthesis of 3,5-di-O-caffeoylquinic acid from two molecules of 3-O-caffeoylquinic acid. Ipomoea batatas (Sweet Potato) researchgate.net

Metabolic Engineering Strategies for Enhanced CQA Production

The increasing interest in CQAs for their potential health benefits has driven the development of metabolic engineering strategies to enhance their production in both plants and microbial systems. mit.edu These strategies typically involve the manipulation of genes within the phenylpropanoid and CQA-specific biosynthetic pathways.

In plants, a common approach is the overexpression of key biosynthetic genes . Research has shown that upregulating the expression of genes encoding enzymes like phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), and particularly HQT, can lead to a significant accumulation of CQAs. nih.govresearchgate.net

Overexpression of HQT: In tomato (Solanum lycopersicum), the overexpression of the native SlHQT gene resulted in a substantial increase in CQA levels. frontiersin.org Similarly, transient overexpression of three different HQT genes from globe artichoke in Nicotiana benthamiana leaves led to significant increases in both mono- and diCQAs. frontiersin.org

Gene Silencing for Pathway Redirection: Conversely, gene silencing can be used to block competing metabolic pathways, redirecting metabolic flux towards CQA synthesis. For example, silencing the HQT gene in artichoke using Virus-Induced Gene Silencing (VIGS) resulted in a marked reduction of both chlorogenic acid and diCQAs, confirming the enzyme's crucial role. nih.gov

Elicitation: The application of elicitors, such as cell-free extracts (CF), has been shown to upregulate the expression of phenylpropanoid pathway genes (PAL, C4H, 4CL, C3H, HCT), leading to increased CQA production in plant cell cultures. researchgate.net

Microbial fermentation offers an alternative platform for producing CQAs and their precursors, bypassing the complexities of plant cultivation. mit.edu

Engineered Escherichia coli and Saccharomyces cerevisiae : Researchers have successfully engineered microbial hosts to produce caffeic acid, a key precursor for CQAs. nih.govnih.gov This involves introducing plant-derived genes into the microbes. For example, S. cerevisiae has been engineered to produce up to 569.0 mg/L of caffeic acid by integrating pathway genes into its genome and eliminating competing metabolic pathways. nih.gov These engineered strains can serve as a starting point for the subsequent enzymatic or microbial conversion to various CQAs.

Table 2: Examples of Metabolic Engineering for Enhanced CQA Production

Strategy Organism Target Gene(s) / Approach Outcome Citations
Overexpression Nicotiana benthamiana Transient overexpression of Artichoke HQT1, HQT2, HQT3 Significant increase in mono- and di-caffeoylquinic acids. frontiersin.org
Overexpression Solanum lycopersicum (Tomato) Overexpression of SlHQT Accumulation of chlorogenic acid (CGA). frontiersin.org
Gene Silencing Cynara cardunculus (Artichoke) Virus-Induced Gene Silencing (VIGS) of HQT1 Marked reduction in both CGA and diCQAs. nih.gov
Pathway Engineering Saccharomyces cerevisiae Genomic integration of genes for caffeic acid synthesis; deletion of competing pathway genes. Production of 569.0 mg/L of caffeic acid. nih.gov
Elicitation Echinacea purpurea hairy roots Addition of cell-free extract (CF) to culture medium. Upregulation of PAL, C4H, 4CL, C3H, HCT genes and increased CQA production. researchgate.net

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models

Neuroprotective Mechanisms

3,5-di-O-caffeoylquinic acid has demonstrated significant neuroprotective effects against the cytotoxicity induced by amyloid-beta (Aβ), a key pathological hallmark of Alzheimer's disease. In vitro studies utilizing the human neuroblastoma SH-SY5Y cell line, a common model for neuronal research, have shown that 3,5-di-O-caffeoylquinic acid can inhibit the cellular toxicity induced by Aβ(1-42) peptides nih.govnih.govnih.govjst.go.jpnih.gov. This protective effect is crucial as Aβ-induced toxicity is a primary driver of neuronal cell death in Alzheimer's disease. The compound's ability to counteract these detrimental effects highlights its potential as a neuroprotective agent nih.govnih.gov. A related compound, 3,4,5-tri-O-caffeoylquinic acid, has also been shown to prevent Aβ-mediated apoptosis in these cells researchgate.net.

Table 1: Neuroprotective Effects of 3,5-di-O-caffeoylquinic acid on Aβ-induced Toxicity in SH-SY5Y Cells
CompoundCellular ModelInducing AgentObserved EffectReference
3,5-di-O-caffeoylquinic acidSH-SY5Y human neuroblastoma cellsAmyloid Beta (1-42)Inhibition of cellular toxicity nih.govjst.go.jpnih.gov
3,5-di-O-caffeoylquinic acidSH-SY5Y human neuroblastoma cellsAmyloid BetaNeuroprotective effect against cell death nih.govresearchgate.net

A key mechanism underlying the neuroprotective effects of 3,5-di-O-caffeoylquinic acid involves the modulation of cellular energy metabolism. Research has shown that this compound increases the mRNA expression of the glycolytic enzyme Phosphoglycerate Kinase-1 (PGK1) in SH-SY5Y cells treated with the compound nih.govnih.govuniv-smb.fr. PGK1 is a crucial enzyme in the glycolytic pathway, responsible for one of the two ATP-generating steps. By upregulating PGK1, 3,5-di-O-caffeoylquinic acid enhances the cell's capacity for energy production, which is often compromised in neurodegenerative conditions nih.govnih.govresearchgate.net. This upregulation of PGK1 has also been observed in preclinical models nih.gov.

Consistent with the upregulation of glycolytic enzymes, 3,5-di-O-caffeoylquinic acid has been found to increase intracellular levels of adenosine triphosphate (ATP) in neuronal cells nih.govnih.govnih.govjst.go.jpnih.gov. ATP is the primary energy currency of the cell, and its depletion is a critical factor in neuronal dysfunction and death. The ability of 3,5-di-O-caffeoylquinic acid to boost ATP production is a significant aspect of its neuroprotective mechanism, suggesting it helps to restore cellular energy homeostasis nih.govresearchgate.net. Studies on various caffeoylquinic acid derivatives have indicated that the number of caffeoyl groups attached to the quinic acid is directly related to the enhancement of ATP production, with more groups leading to higher activity jst.go.jpnih.govresearchgate.net.

Table 2: Effects of 3,5-di-O-caffeoylquinic acid on Energy Metabolism
CompoundBiological Target/ProcessModelObserved EffectReference
3,5-di-O-caffeoylquinic acidPhosphoglycerate Kinase-1 (PGK1) mRNA expressionSH-SY5Y cellsIncreased expression nih.govnih.govuniv-smb.fr
3,5-di-O-caffeoylquinic acidIntracellular ATP levelSH-SY5Y cellsIncreased production nih.govnih.govjst.go.jpnih.gov

The neuroprotective effects of 3,5-di-O-caffeoylquinic acid observed in vitro have been translated into functional improvements in preclinical animal models. In studies using the Senescence-Accelerated Mouse Prone 8 (SAMP8) model, which exhibits age-related learning and memory deficits, administration of 3,5-di-O-caffeoylquinic acid led to an improvement in spatial learning and memory nih.govnih.govuniv-smb.frresearchgate.net. This cognitive enhancement was associated with the overexpression of PGK1 mRNA in the brains of these mice nih.govnih.gov. Similarly, a related compound, 3,4,5-tricaffeoylquinic acid, also demonstrated the ability to improve cognitive performance in SAMP8 mice nih.govnih.gov.

Anti-inflammatory Pathways

In addition to its neuroprotective properties, 3,5-di-O-caffeoylquinic acid exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) researchgate.net. Furthermore, it can suppress the expression of inflammatory molecules including tumor necrosis factor-alpha (TNF-α) researchgate.net. The anti-inflammatory effects of caffeoylquinic acid derivatives are well-documented, with compounds like 4,5-dicaffeoylquinic acid also showing suppression of TNF-α expression nih.gov. This anti-inflammatory action is significant as neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. By reducing the production of these inflammatory mediators, 3,5-di-O-caffeoylquinic acid can help to mitigate the inflammatory environment in the brain that contributes to neuronal damage. Research on BV2 microglial cells has shown that 3,5-dicaffeoylquinic acid can reduce the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS) nih.gov.

Table 3: Anti-inflammatory Effects of Dicaffeoylquinic Acids
CompoundMediator/TargetObserved EffectReference
3,5-di-O-caffeoylquinic acidNitric Oxide (NO)Inhibition of production researchgate.net
3,5-di-O-caffeoylquinic acidTumor Necrosis Factor-alpha (TNF-α)Suppression of expression researchgate.net
3,5-dicaffeoylquinic acidPro-inflammatory cytokines in BV2 microgliaReduction of production nih.gov
4,5-dicaffeoylquinic acidTumor Necrosis Factor-alpha (TNF-α)Suppression of expression nih.gov

Modulation of Inflammatory Enzyme Expression

While direct research on Ethyl 3,5-di-O-caffeoylquinate is limited, studies on its parent compound, 3,5-dicaffeoylquinic acid (3,5-DCQA), and the corresponding methyl ester provide significant insight into the modulation of key inflammatory enzymes.

Research has shown that 3,5-DCQA effectively inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells in a concentration-dependent manner. This inhibition is linked to the significant suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) gene expression researchgate.net. Similarly, 3,5-di-O-caffeoylquinic acid methyl ester, a compound structurally very similar to the ethyl ester, was found to significantly reduce the LPS-induced mRNA expression levels of both iNOS and COX-2 in RAW 264.7 macrophages koreamed.org.

Another study observed that at lower concentrations, 3,5-DCQA had a small but significant effect on reducing prostaglandin E2 (PGE2) levels, a downstream product of COX-2 activity. However, it was noted that at higher concentrations, the compound stimulated PGE2 production researchgate.net. This suggests a complex, dose-dependent regulatory role in the inflammatory cascade. The collective evidence from these closely related compounds indicates a strong potential for this compound to act as a modulator of iNOS and COX-2 expression.

Table 1: Effects of 3,5-dicaffeoylquinic acid and its methyl ester on inflammatory markers
CompoundModel SystemFindingReference
3,5-dicaffeoylquinic acidLPS-stimulated RAW 264.7 cellsSuppressed iNOS and COX-2 gene expression researchgate.net
3,5-di-O-caffeoylquinic acid methyl esterLPS-stimulated RAW 264.7 cellsReduced mRNA expression of iNOS and COX-2 koreamed.org
3,5-dicaffeoylquinic acidU-937 cellsReduced PGE2 at low concentrations researchgate.net

Interference with Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) Pathways

Specific mechanistic studies on the effect of this compound on RANKL signaling pathways have not been identified in the available literature. However, research on a closely related analogue, methyl-3,5-di-O-caffeoyl-epi-quinate, provides valuable insights into this area.

This methyl ester has been shown to inhibit the RANKL-induced formation of multinucleated osteoclasts, which are critical cells in bone resorption nih.gov. The mechanism for this inhibition involves the downregulation of key components in the RANK signaling cascade. Specifically, methyl-3,5-di-O-caffeoyl-epi-quinate was found to inhibit the RANKL-induced activation of p38, Akt, and extracellular signal-regulated kinase (ERK) nih.gov. Furthermore, it suppressed the expression of the nuclear factor of activated T-cells c1 (NFATc1), which is a master regulator of osteoclast differentiation nih.gov. These findings suggest that compounds in this chemical family can suppress osteoclast differentiation by downregulating RANKL signaling pathways nih.gov.

Antioxidant Defense Systems

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

This compound has been identified as a potent antioxidant compound. In an antioxidant screening campaign using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, it was isolated as one of the two most active radical scavenger components from an extract of Artemisia gmelinii nih.gov.

While specific IC50 values for the ethyl ester are not detailed in the referenced study, extensive research on its parent compound, 3,5-dicaffeoylquinic acid (3,5-DCQA), quantifies its potent free radical scavenging abilities. In one study, 3,5-DCQA demonstrated strong DPPH radical scavenging activity with a reported IC50 value of 4.26 μg/mL researchgate.net. The same study also evaluated its activity using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, finding a Trolox Equivalent Antioxidant Capacity (TEAC) value of 0.9974 researchgate.net. Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids, largely due to the higher number of hydroxyl groups available to donate hydrogen atoms and neutralize free radicals nih.gov.

Table 2: Antioxidant Activity of 3,5-dicaffeoylquinic acid
AssayResultReference
DPPH Radical ScavengingIC50 = 4.26 μg/mL researchgate.net
ABTS Radical ScavengingTEAC Value = 0.9974 researchgate.net
FRAP3.84 mmol Trolox equivalents/g researchgate.net

Modulation of Endogenous Antioxidant Enzymes

Beyond direct radical scavenging, evidence suggests that caffeoylquinic acid derivatives can bolster the body's endogenous antioxidant defenses. In studies involving neuronal cells, 3,5-dicaffeoylquinic acid demonstrated a protective effect against oxidative stress induced by hydrogen peroxide nih.gov. A key part of this neuroprotective mechanism was the restoration of intracellular levels of glutathione (GSH), a critical endogenous antioxidant nih.gov. This indicates an ability to modulate the cellular redox state and support the glutathione system. Research also points to the potential for this class of polyphenols to influence the expression of key antioxidant enzymes, including glutathione synthase (GSH-synthase), catalase, and superoxide dismutase (SOD) researchgate.net.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant and detoxification responses. Studies on 3,5-dicaffeoylquinic acid have shown that it can activate this crucial protective pathway. In a study using 3T3-L1 pre-adipocytes, treatment with 3,5-DCQA led to increased levels of the Nrf2 transcription factor mdpi.com. This upregulation of Nrf2 subsequently induced the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) mdpi.com. The activation of the Nrf2-HO-1 axis represents a significant indirect antioxidant mechanism, whereby the compound enhances the cell's intrinsic ability to combat oxidative stress.

Antiviral Activities

Research into the antiviral spectrum of caffeoylquinic acid derivatives has revealed inhibitory effects against several viruses. The mechanisms often involve interference with viral entry, replication, or key enzymatic processes.

Inhibition of Respiratory Syncytial Virus (RSV)

Dicaffeoylquinic acids have demonstrated efficacy against the Respiratory Syncytial Virus (RSV) in preclinical models. Specifically, 3,5-di-O-caffeoylquinic acid was found to be effective against RSV, showing an IC50 value of 1.16 µM in a plaque reduction assay. phytopharmajournal.com These compounds exhibited minimal cytotoxicity against HEp-2 cells, with a median cytotoxic concentration (CC50) exceeding 1000 µM. phytopharmajournal.com The significant therapeutic index highlights the selective antiviral action of this class of compounds. Related synthetic derivatives, such as 3,4-O-dicaffeoyl-1,5-quinide, have also shown strong antiviral impact against RSV, appearing to affect the intracellular post-invasion stage of replication. archivepp.com

Table 1: In Vitro Anti-RSV Activity of 3,5-di-O-caffeoylquinate
CompoundAssayIC50 (µM)Cell LineCC50 (µM)
3,5-di-O-caffeoylquinic acidPlaque Reduction1.16HEp-2>1000

Potential Against SARS-CoV-2 (e.g., 3CL Hydrolase Protein (Mpro), Angiotensin-Converting Enzyme II (ACE2) Targets)

The SARS-CoV-2 main protease (Mpro or 3CLpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor are critical targets for inhibiting viral replication and entry, respectively. utrgv.edu While direct experimental data on this compound is limited, in-silico studies on the closely related analog, Methyl 3,5-di-O-caffeoyl quinate (MDCQ), have been conducted.

Molecular docking studies explored the binding affinity of MDCQ with both Mpro and ACE2. These computational models predict that the compound could interact with key residues in the binding pockets of these proteins, suggesting a potential inhibitory role. The binding energies derived from these simulations indicate a theoretical potential for interference with the function of these crucial viral and host proteins.

Potential Against Human Immunodeficiency Virus Type 1 (e.g., gp120 Target)

The envelope glycoprotein gp120 is essential for HIV-1 to attach to host cells, making it a key target for entry inhibitors. nih.gov While research on specific inhibitors for this target is extensive, studies on this compound's direct interaction with gp120 are not prominently available. However, related poly-caffeoylated quinic acid compounds have demonstrated anti-HIV activity through different mechanisms. For instance, 3,4,5-tricaffeoylquinic acid has been shown to block HIV type 1 integrase, an enzyme crucial for viral replication, with an IC50 of 0.063 µM and an anti-HIV activity of 1.15 µM in MT-2 cells. archivepp.com This suggests that while the broader class of caffeoylquinic acids has anti-HIV potential, the specific activity and mechanism of this compound against the gp120 target require further investigation.

Enzyme Inhibitory Activities

Beyond antiviral effects, this compound and its related compounds have been investigated for their ability to inhibit key metabolic enzymes.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.gov Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. Studies on dicaffeoylquinic acid derivatives have shown that esterification significantly impacts their inhibitory potency against this enzyme. While 3,5-di-O-caffeoylquinic acid itself shows weak inhibition, its esterified forms are considerably more active. This highlights the importance of the ethyl or other ester groups for effective binding and inhibition of α-glucosidase.

Neuraminidase Inhibition

While direct enzymatic inhibition studies on this compound are not extensively documented in the available literature, research on structurally related compounds provides insights into its potential as a neuraminidase inhibitor. Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. scilit.com

Caffeic acid, a core component of this compound, has been used as a foundational structure to develop a library of potential neuraminidase inhibitors. nih.gov In one study, derivatives of caffeic acid demonstrated moderate inhibitory activity against both N1 and N2 neuraminidase subtypes. The most effective compound from this series exhibited IC50 values of 8.5 µM against N1 and 7.2 µM against N2 neuraminidases. nih.gov Kinetic studies revealed a non-competitive inhibition mechanism, and molecular docking suggested that the 3,4-dihydroxyphenyl group, a key feature of caffeic acid, is important for this activity. nih.gov

Furthermore, a related natural compound, 3,4,5-tri-O-caffeoylquinic acid, has been shown to be effective against influenza A virus infection, with neuraminidase inhibition identified as one of its antiviral mechanisms. nih.gov These findings suggest that the caffeoylquinic acid scaffold, particularly the presence of caffeoyl groups, is a promising feature for the inhibition of viral neuraminidase. Further investigation is required to determine the specific inhibitory activity of the ethyl ester of 3,5-di-O-caffeoylquinate.

Anti-proliferative/Cytotoxic Effects in Cancer Cell Lines (e.g., HeLa Cells)

The anti-proliferative and cytotoxic potential of caffeoylquinic acid derivatives has been explored in various cancer cell lines. While studies focusing specifically on this compound are limited, research on its parent compound, 3,5-di-O-caffeoylquinic acid (3,5-diCQA), and other related molecules demonstrates significant activity.

In a study on breast cancer cell lines, di-caffeoylquinic acids (diCQAs), including 3,5-diCQA, exhibited stronger growth-inhibitory effects than mono-caffeoylquinic acids. Specifically, 3,5-diCQA was shown to inhibit cancer colony formation in MDA-MB-231 breast cancer cells by 23.79% at a concentration of 100 µM and 38.79% at 200 µM. All tested diCQAs also suppressed the migration of these highly invasive breast cancer cells by 50-60% at 100 µM. The mechanism of this cytotoxicity was linked to an increase in intracellular reactive oxygen species (ROS).

While direct data for 3,5-diCQA on HeLa (cervical cancer) cells is not prominent, extracts containing related compounds have shown efficacy. A polyphenol extract from Hohenbuehelia serotina, which includes 3-caffeoylquinic acid, significantly inhibited the proliferation of HeLa cells. nih.gov This activity was associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov Similarly, a coffee pulp extract containing 1,3-Dicaffeoylquinic acid demonstrated antiproliferative effects against HeLa cells. figshare.com

These findings collectively suggest that the dicaffeoylquinic acid structure is a key contributor to cytotoxic and anti-proliferative activities against various cancer cells, including evidence pointing towards efficacy in cervical cancer cell lines by related isomers.

Table 1: Anti-proliferative Effects of 3,5-di-O-caffeoylquinic Acid on MDA-MB-231 Breast Cancer Cells
CompoundCell LineAssayConcentrationObserved EffectReference
3,5-di-O-caffeoylquinic AcidMDA-MB-231Colony Formation100 µM23.79% Inhibition
3,5-di-O-caffeoylquinic AcidMDA-MB-231Colony Formation200 µM38.79% Inhibition
di-Caffeoylquinic Acids (general)MDA-MB-231Cell Migration100 µM50-60% Suppression

Anti-glycation Mechanisms

This compound belongs to a class of polyphenolic compounds known to be potent inhibitors of glycation. Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetic complications.

Research has highlighted the significant anti-glycation activity of caffeoylquinic acid derivatives. In a study evaluating compounds from Erigeron annuus, 3,5-di-O-caffeoyl-epi-quinic acid, a stereoisomer of the parent compound, was identified as the most active inhibitor of bovine serum albumin (BSA) glycation. This activity is crucial as it can prevent the cross-linking of proteins like collagen and the opacification of eye lenses, a hallmark of diabetic cataracts.

The mechanisms by which polyphenols like this compound inhibit glycation are multifaceted and include:

Scavenging of Free Radicals: The glycation process generates a significant amount of reactive oxygen species (ROS). The antioxidant properties of the caffeoyl groups allow the compound to scavenge these free radicals, thereby interrupting the glycation cascade.

Trapping of Reactive Carbonyl Species: A key pathway in AGE formation involves reactive dicarbonyl compounds like methylglyoxal (MGO) and glyoxal (GO). Polyphenols can trap these precursors, preventing them from reacting with proteins and forming AGEs.

Inhibition of Amadori Product Formation: They can interfere with the early stages of the Maillard reaction, inhibiting the formation of Schiff bases and their subsequent rearrangement into Amadori products.

Chelation of Metal Ions: By chelating transition metal ions, these compounds can prevent the auto-oxidation of sugars and Amadori products, which is a critical step in the formation of certain AGEs.

The inhibitory effects of chlorogenic acid (5-caffeoylquinic acid) on AGE formation are attributed to its ability to interact with and trap reactive dicarbonyl compounds, showcasing the importance of the caffeoylquinic acid structure in anti-glycation activity.

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal)

The antimicrobial properties of caffeoylquinic acid derivatives have been demonstrated against various pathogens. The specific arrangement and number of caffeoyl groups on the quinic acid core appear to significantly influence the potency and spectrum of this activity.

Antibacterial Activity: A comparative study on the antibacterial effects of three di-O-caffeoylquinic acid (diCQA) isomers against Bacillus shigae provided direct evidence of their efficacy. Using microcalorimetry to measure the heat output of bacterial metabolism, the study determined the inhibitory activity of each isomer. The results established a clear structure-activity relationship, with the sequence of inhibitory potency being 3,5-diCQA > 4,5-diCQA > 3,4-diCQA. This suggests that the position of the caffeoyl ester groups is crucial for antibacterial action, with the group at the C-5 position potentially having a higher affinity for the bacterial cell.

Table 2: Antibacterial Activity of di-O-caffeoylquinic Acid Isomers against Bacillus shigae
CompoundTarget OrganismIC50 (mg/mL)Relative PotencyReference
3,5-di-O-caffeoylquinic AcidBacillus shigae0.140Most Potent
4,5-di-O-caffeoylquinic AcidBacillus shigae0.149Intermediate Potency
3,4-di-O-caffeoylquinic AcidBacillus shigae0.160Least Potent

Antifungal Activity: The building blocks of the target compound, caffeic acid and quinic acid, are recognized as potent antifungal agents. researchgate.net Caffeic acid is known to inhibit 1,3-β-d-glucan synthase, an essential enzyme for the fungal cell wall. researchgate.net Derivatives that combine these two molecules, such as 5-O-caffeoylquinic acid (neochlorogenic acid), have demonstrated antifungal and anti-mycotoxin activity against various strains of Fusarium. researchgate.net This indicates a strong potential for other caffeoylquinic acid derivatives, including this compound, to possess antifungal properties, although specific studies are needed to confirm the activity spectrum and potency.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Protein Interaction Analysis with Relevant Biological Targets (e.g., Viral Enzymes, Inflammatory Receptors)

While direct molecular docking studies on Ethyl 3,5-di-O-caffeoylquinate are not extensively documented in the currently available literature, research on closely related analogs provides significant insights into its potential interactions with key biological targets.

Viral Enzymes:

A notable study investigated the binding of various natural compounds to the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. In this research, methyl 3,5-di-O-caffeoyl quinate, a close structural analog of the ethyl ester, demonstrated superior binding to SARS-CoV-2 Mpro when compared to the antiviral drug remdesivir (B604916) techscience.com. This suggests that the caffeoylquinic acid scaffold, including the ethyl ester variant, may have the potential to interact favorably with the active site of this viral protease. The interaction of such compounds with the highly conserved residues of Mpro highlights their potential as inhibitors oatext.com. The main protease is a well-established target for antiviral therapeutics due to its essential role in the viral life cycle and the absence of close homologs in humans oatext.com.

Inflammatory Receptors:

The anti-inflammatory potential of caffeoylquinic acid derivatives has been explored through molecular docking with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Cyclooxygenase (COX): Studies on compounds with similar structures, such as 3-caffeoyl-4-dihydrocaffeoyl quinic acid (CDQ), have shown significant binding to the catalytic pocket of COX-2 nih.gov. COX-2 is a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain mdpi.com. The ability of these compounds to dock into the active site of COX-2 suggests a potential mechanism for their anti-inflammatory effects.

Lipoxygenase (LOX): 5-Lipoxygenase (5-LOX) is another critical enzyme in the inflammatory pathway, responsible for the synthesis of leukotrienes nih.gov. Molecular docking studies on various phytoconstituents have been performed to evaluate their inhibitory potential against 5-LOX nih.gov. While specific data for this compound is not available, the general inhibitory activity of related polyphenolic compounds against LOX suggests this as a plausible target for further investigation nih.govmdpi.com.

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a proinflammatory cytokine that plays a central role in systemic inflammation nih.gov. Inhibiting the interaction of TNF-α with its receptor is a key therapeutic strategy for many inflammatory diseases nih.gov. Natural compounds are being actively investigated as potential TNF-α inhibitors through molecular docking to identify molecules that can disrupt this protein-protein interface nih.govaston.ac.uk. The potential for this compound to interact with TNF-α represents an important area for future computational analysis.

Prediction of Binding Affinities and Inhibition Constants

The binding affinity, often expressed as a binding energy (in kcal/mol), is a measure of the strength of the interaction between a ligand and its target protein. Lower binding energies typically indicate a more stable and favorable interaction.

While specific binding affinities for this compound are not reported, the following table presents data for a closely related analog and other relevant compounds from the literature to provide a comparative context.

Compound/AnalogTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Methyl 3,5-di-O-caffeoyl quinateSARS-CoV-2 MproBetter than remdesivir techscience.com
3-caffeoyl-4-dihydrocaffeoyl quinic acid (CDQ)COX-2-6.1 nih.gov
Celecoxib (Control)COX-2-8.1 nih.gov

This table is for illustrative purposes and includes data for analogous compounds due to the absence of specific data for this compound.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target dergipark.org.trnih.gov. A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active molecules (ligand-based) nih.govnih.gov.

Currently, there are no published pharmacophore models specifically developed for this compound. However, the known interactions of its structural analogs with targets like SARS-CoV-2 Mpro and COX-2 could be used to construct such a model. The key features would likely include:

Hydrogen Bond Acceptors: The carbonyl groups of the ester and caffeoyl moieties.

Hydrogen Bond Donors: The hydroxyl groups on the quinic acid and caffeoyl moieties.

Aromatic Rings: The catechol rings of the caffeoyl groups, which can participate in π-π stacking interactions.

Once developed, a pharmacophore model for this compound could be used to virtually screen large compound libraries to identify novel molecules with a similar interaction profile and potential biological activity dergipark.org.tr.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method that allows for the study of the physical movement of atoms and molecules over time researchgate.net. In the context of drug discovery, MD simulations are used to assess the stability of a ligand-protein complex, analyze the conformational changes that occur upon binding, and refine the binding mode predicted by molecular docking nih.gov.

As with other computational studies, specific molecular dynamics simulations for this compound are not yet available in the scientific literature. However, MD simulations have been successfully applied to study the stability of complexes between similar natural compounds and their biological targets. For instance, MD simulations have been used to confirm the stable binding of other natural compounds to the SARS-CoV-2 main protease and to analyze the dynamic behavior of ligands within the active site of inflammatory enzymes techscience.comnih.gov.

A hypothetical MD simulation of this compound bound to a target like COX-2 would involve:

System Setup: Placing the docked complex in a simulated environment of water molecules and ions to mimic physiological conditions.

Simulation Run: Applying the principles of classical mechanics to calculate the trajectory of each atom over a set period (nanoseconds to microseconds).

Analysis: Examining the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the specific interactions (e.g., hydrogen bonds) over time.

Preclinical Pharmacokinetics and Metabolism

Absorption Profiles

The intestinal absorption of a compound is a key determinant of its oral bioavailability. In vitro models, such as the Caco-2 cell line, are widely used to predict the intestinal permeability of drug candidates.

In vitro Caco-2 Cell Model Studies

Time-Dependent Absorption

The absorption of caffeoylquinic acid derivatives can be time-dependent, reflecting both passive diffusion and potential involvement of transporters. The "flip-flop" pharmacokinetic phenomenon, where the absorption rate is slower than the elimination rate, has been observed for related compounds like caffeic acid, leading to a double-peak phenomenon in plasma concentration-time profiles. This suggests that absorption may occur at different sites along the gastrointestinal tract or be subject to enterohepatic recirculation.

Metabolic Pathways and metabolite Identification

Once absorbed, xenobiotics like Ethyl 3,5-di-O-caffeoylquinate undergo extensive metabolism, primarily in the liver, to facilitate their elimination from the body. This process is broadly categorized into Phase I and Phase II reactions.

Phase I and Phase II Metabolism

Phase I Metabolism: This phase typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis reactions. wikipedia.org For this compound, the ester linkage is a likely target for hydrolysis by esterases, which are abundant in the plasma, liver, and other tissues. This would release 3,5-di-O-caffeoylquinic acid and ethanol (B145695). The caffeoyl moieties, with their catechol rings, are susceptible to oxidation, potentially mediated by cytochrome P450 enzymes.

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For dicaffeoylquinic acids, the primary Phase II metabolic pathways are methylation and glucuronidation. nih.gov

Methylation: The catechol groups of the caffeoyl moieties can be methylated by catechol-O-methyltransferase (COMT) to form mono- and di-O-methylated metabolites. nih.gov

Glucuronidation: The hydroxyl groups on the quinic acid and caffeoyl moieties, as well as the carboxylic acid group (if the ethyl ester is hydrolyzed), are potential sites for glucuronidation by UDP-glucuronosyltransferases (UGTs). nih.gov

Sulfation: Sulfotransferases (SULTs) can also conjugate sulfate (B86663) groups to the hydroxyl moieties.

Studies on 1,5-dicaffeoylquinic acid in rats have identified numerous metabolites, including isomeric O-mono-methylated, O-di-methylated, O-mono-methyl-glucuronidated, and O-di-methyl-glucuronidated forms. nih.gov It is highly probable that this compound follows similar metabolic pathways after initial hydrolysis of the ethyl ester.

Table 1: Potential Metabolites of this compound based on Known Metabolism of Dicaffeoylquinic Acids

Parent Compound Potential Phase I Metabolite Potential Phase II Metabolites
This compound3,5-di-O-caffeoylquinic acidO-methylated 3,5-di-O-caffeoylquinic acid
O-glucuronidated 3,5-di-O-caffeoylquinic acid
O-sulfated 3,5-di-O-caffeoylquinic acid
Mixed methylated, glucuronidated, and sulfated conjugates

This table is predictive and based on the metabolism of structurally related compounds.

Enterohepatic Recirculation Considerations

Enterohepatic recirculation is a process where metabolites excreted in the bile are reabsorbed in the intestine and return to the liver. This can prolong the half-life of a compound in the body. Glucuronide conjugates of phenolic compounds are known substrates for bacterial β-glucuronidases in the gut, which can cleave the glucuronic acid moiety, allowing the parent compound or its aglycone to be reabsorbed. Given that glucuronidation is a major metabolic pathway for dicaffeoylquinic acids, it is plausible that this compound and its metabolites could undergo enterohepatic recirculation, potentially contributing to the observed double-peak phenomenon in the plasma profiles of related compounds.

Distribution Characteristics in Animal Models

Specific tissue distribution studies for this compound are not currently available. However, based on studies of other polyphenols, it is expected that after absorption, the compound and its metabolites would be distributed to various tissues via the systemic circulation. The extent of tissue distribution will depend on factors such as plasma protein binding, lipophilicity, and affinity for specific transporters in different organs. For other flavonoids, high concentrations have been found in the liver and kidneys, which are the primary organs of metabolism and excretion. The gastrointestinal tract is also a major site of accumulation and metabolism.

Elimination Routes and Excretion Profiles

The elimination of this compound and its metabolites is expected to occur primarily through the kidneys (urine) and the liver (bile/feces). The extensive Phase II metabolism to more polar glucuronide and sulfate conjugates will facilitate their renal and biliary excretion. Studies on coffee consumption in humans have shown that a significant portion of ingested chlorogenic acids are excreted in the urine as various metabolites, including sulfated and glucuronidated forms of caffeic acid and its derivatives. mdpi.com This suggests that renal excretion is a major elimination route for caffeoylquinic acid metabolites. The presence of metabolites in feces would indicate biliary excretion and/or incomplete absorption of the parent compound.

Factors Influencing Preclinical Pharmacokinetics

Several factors can influence the preclinical pharmacokinetic profile of this compound.

Chemical Structure: The ethyl esterification of the quinic acid moiety differentiates this compound from its naturally occurring counterparts like 3,5-di-O-caffeoylquinic acid. This modification increases lipophilicity, which may enhance absorption but also makes it a substrate for esterases. The number and position of the caffeoyl groups and their free hydroxyls are key determinants for metabolic conjugation.

Formulation: The formulation of an orally administered compound can significantly impact its dissolution, solubility, and subsequent absorption. The use of excipients that improve solubility or protect the compound from degradation in the gastrointestinal tract could enhance its bioavailability.

Future Research Directions and Perspectives

Elucidation of Additional Biological Mechanisms and Molecular Targets

The known biological activities of closely related dicaffeoylquinic acids (diCQAs), such as hepatoprotective, antineoplastic, and antiviral effects, provide a foundational roadmap for future investigations into Ethyl 3,5-di-O-caffeoylquinate. nih.gov The parent compound, 3,5-di-O-caffeoylquinic acid, has been associated with the inhibition of HIV integrase. nih.gov Furthermore, derivatives have shown activity in modulating key signaling pathways, including the MAPK/AP-1, NF-κB, and Nrf2 pathways, which are critical in inflammation and cellular defense against oxidative stress. mdpi.com

Future studies should aim to systematically screen this compound against a broad panel of molecular targets. Research should investigate whether it retains or enhances the activities of its parent compounds. For instance, its potential as an anti-wrinkle agent could be explored by examining its influence on MMP-1 synthesis in skin cells. mdpi.com Its antioxidant mechanism, presumed to involve electron transfer (ET) and H+-transfer pathways like other diCQAs, requires direct experimental confirmation. nih.gov Determining the specific enzymes, receptors, and signaling cascades modulated by the ethyl ester will be paramount in defining its therapeutic promise.

Development of Novel Synthetic Routes for Improved Yield and Purity

The availability of high-purity this compound is essential for robust biological and analytical studies. Current synthetic strategies for related caffeoylquinic acids often involve multi-step processes starting from commercially available quinic acid and caffeic acid derivatives. eurjchem.comnih.gov These methods include the use of protecting groups for the hydroxyl functions of quinic acid to achieve regioselectivity in the esterification steps. eurjchem.comresearchgate.net For example, protecting quinic acid with 2,2-dimethoxy propane (B168953) or tert-butyldimethylsilyl (TBS) chloride has been utilized before esterification with caffeoyl chloride. eurjchem.com Another approach involves a Knoevenagel condensation reaction. researchgate.net

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic potential of this compound may be significantly amplified when used in combination with other bioactive compounds. Given its presumed antioxidant and anti-inflammatory properties, exploring synergies with other agents that target related or complementary pathways is a logical next step.

Future research could investigate its combination with other well-known antioxidants, such as ascorbic acid or tocopherol, to assess potential for enhanced protection against oxidative stress. In the context of its cytotoxic potential against cancer cells, a property observed in its methyl ester counterpart, studies combining it with conventional chemotherapeutic agents could reveal synergistic effects that allow for lower, less toxic doses of the traditional drugs. chemfaces.com Such investigations are crucial for developing novel and more effective combination therapies for a variety of diseases.

Advanced Analytical Methodologies for Comprehensive Profiling and Isomer Differentiation

The family of dicaffeoylquinic acids is characterized by the presence of numerous isomers, which can possess distinct biological activities. Differentiating these isomers is a significant analytical challenge. Advanced analytical techniques are crucial for the accurate identification and quantification of this compound in complex mixtures and for ensuring the isomeric purity of synthetic batches.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS or LC-MSn) has proven to be a powerful tool for discriminating between the six isomers of dicaffeoylquinic acid based on their unique fragmentation patterns. nih.govresearchgate.net For diCQAs, the ease of removing a caffeoyl group during fragmentation differs by position (1 ≈ 5 > 3 > 4), providing a basis for identification. nih.gov Future work should establish a detailed fragmentation library for this compound and its potential isomers. Additionally, high-performance thin-layer chromatography (HPTLC), combined with various detection methods, could be developed for rapid and comprehensive profiling of extracts containing this compound. mdpi.com

Investigation of Stereoisomeric Effects on Biological Activity

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For dicaffeoylquinic acids, the relative positioning of the two caffeoyl groups on the quinic acid ring significantly impacts their antioxidant properties. nih.gov For instance, isomers with adjacent caffeoyl groups (like the 3,4- and 4,5-isomers) have been shown to be more effective Fe2+-chelators than non-adjacent isomers (like the 3,5-isomer). nih.gov This is attributed to the spatial conformation where adjacent groups can more easily surround a metal ion. nih.gov

It is imperative that future research systematically investigates the stereoisomeric effects of this compound. This involves synthesizing or isolating its various stereoisomers and comparing their activities in a range of biological assays. Understanding how the stereochemistry influences receptor binding, enzyme inhibition, and other interactions will be critical for identifying the most potent and selective isomer for potential therapeutic development.

Translational Research Perspectives for Preclinical Development

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov For this compound, a clear translational pathway can be envisioned based on the activities of its parent compounds. The reported cytotoxic effects of the methyl ester against human cervix carcinoma cells and hepatoprotective activities suggest promising avenues for preclinical investigation. nih.govchemfaces.com

The initial steps in translational research for this compound would involve moving from the current in vitro data to well-designed preclinical animal models. nih.gov For example, its potential hepatoprotective effects could be evaluated in rodent models of liver injury, while its anticancer potential could be assessed in xenograft models. A crucial aspect of this phase is the meticulous selection of appropriate animal models that accurately mimic human disease states. nih.gov These preclinical studies are an indispensable prerequisite for any future consideration of this compound for clinical trials.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Ethyl 3,5-di-O-caffeoylquinate in plant extracts?

  • Methodological Answer : Use a combination of HPLC for purity assessment (≥95% by LC/MS-ELSD) and spectroscopic techniques (1D/2D NMR, MS) to compare experimental data with literature values. For example, the caffeoylquinic acid derivatives' stereochemistry can be resolved via NMR coupling constants and NOESY correlations, as demonstrated in the isolation of similar compounds from Erigeron annuus . Cross-validate with PubChem CID 10075681 for spectral alignment and ensure purity via solvent solubility tests (e.g., DMSO, chloroform) .

Q. What are the recommended protocols for isolating this compound from natural sources?

  • Methodological Answer :

Extract plant material (e.g., Lonicera japonica) with ethyl acetate or methanol.

Fractionate using column chromatography (silica gel or Sephadex LH-20).

Identify target fractions via TLC/HPLC-UV (λ = 320 nm for caffeoyl absorption).

Confirm identity using HR-ESI-MS (expected [M-H]⁻ at m/z 543.5) and compare retention times with authenticated standards .

Q. How should researchers handle solubility and stability issues during experiments?

  • Methodological Answer : Prepare stock solutions in DMSO (10 mM) and store at -80°C to prevent degradation. For aqueous assays, dilute to ≤1% DMSO to avoid cytotoxicity. Centrifuge at 500×g for 5 minutes to homogenize suspensions. Validate stability via repeated HPLC analysis over 24–72 hours .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and normalize data to cell viability (MTT/WST-1 assays).
  • Dose-Response Curves : Test a range (1–100 µM) to identify non-linear effects, as seen in phenolic compounds.
  • Multi-Omics Integration : Combine transcriptomics (RNA-seq) with metabolomics to distinguish direct targets from secondary effects. Reference conflicting studies (e.g., anti-inflammatory vs. pro-apoptotic outcomes) and assess methodological variables like cell type or ROS scavenging protocols .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodological Answer :

  • Enzymatic Synthesis : Use acyltransferases (e.g., Arabidopsis At3g23560) for regioselective caffeoylation of quinic acid.
  • Protecting Groups : Temporarily block hydroxyl groups with acetyl or benzyl groups to reduce side reactions.
  • Green Chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) and monitor reaction progress via in-situ FTIR .

Q. What advanced techniques are suitable for studying the pharmacokinetics of this compound in vivo?

  • Methodological Answer :

  • LC-MS/MS Quantification : Use deuterated internal standards (e.g., d₃-ethyl ester) to correct for matrix effects in plasma/tissue samples.
  • Microdialysis : Implant probes in target organs (e.g., liver, brain) to measure real-time concentrations.
  • Metabolite ID : Apply UPLC-QTOF-MS with MSE data acquisition to detect phase I/II metabolites (e.g., glucuronides, sulfates) .

Data Analysis and Reporting

Q. How should researchers address variability in antioxidant activity measurements across studies?

  • Methodological Answer :

  • Statistical Normalization : Express activity as Trolox equivalents (TEAC) or IC₅₀ values with 95% confidence intervals.
  • Inter-laboratory Validation : Share protocols via platforms like COSMOS (Comprehensive Standards for Natural Product Research) and use ANOVA to identify batch effects .

Q. What are the best practices for reporting NMR data of this compound in publications?

  • Methodological Answer :

  • Include 1H/13C NMR assignments (δ in ppm, multiplicity, J-values) and 2D spectra (HSQC, HMBC) in supplementary materials.
  • Compare with reference data from CAS 143051-74-5 and annotate stereochemistry using ROESY correlations.
  • Follow Beilstein Journal guidelines : Limit main text to critical spectra; archive raw data in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.